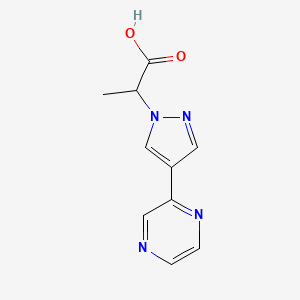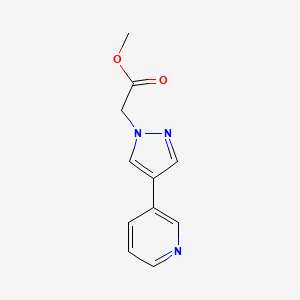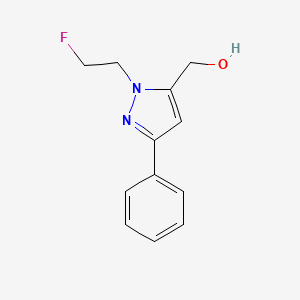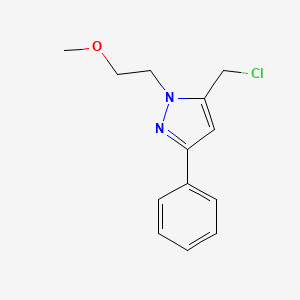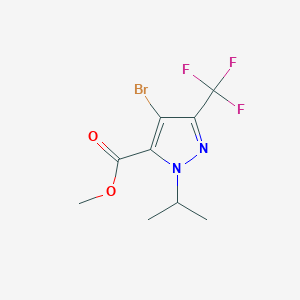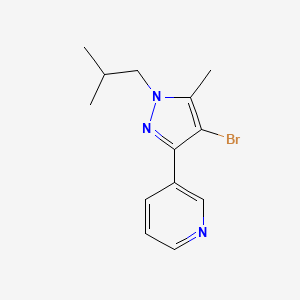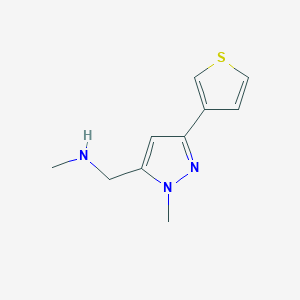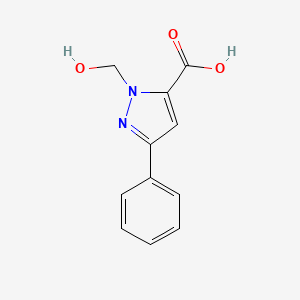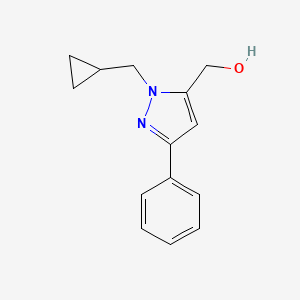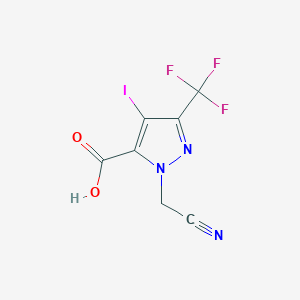
Acide 1-(cyanométhyl)-4-iodo-3-(trifluorométhyl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
The compound “1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), an iodine atom, and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl-containing reagents and synthetic building blocks . The trifluoromethyl group can be introduced through various methods, including treatment of carboxylic acids with sulfur tetrafluoride . The iodine atom and the carboxylic acid group can be introduced through other synthetic routes .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The iodine atom and the carboxylic acid group are attached to the pyrazole ring .Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The reactions are typical for ketimines, which are essential substrates used in the construction of pharmacologically interesting derivatives .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est un intermédiaire précieux dans la recherche pharmaceutique. Son groupe trifluorométhyle est particulièrement important en raison de sa capacité à améliorer la stabilité métabolique et la biodisponibilité de candidats médicaments potentiels . Les groupes fonctionnels iodo et cyano présents dans le composé peuvent être utilisés dans diverses réactions chimiques, telles que les réactions de couplage croisé, pour synthétiser une large gamme de produits pharmaceutiques.
Chimie agricole
Dans le domaine de l'agriculture, des composés comme l'acide 1-(cyanométhyl)-4-iodo-3-(trifluorométhyl)-1H-pyrazole-5-carboxylique peuvent être utilisés pour développer de nouveaux pesticides. Le groupe trifluorométhyle est connu pour améliorer les propriétés insecticides de ces composés . Cela peut conduire à la création de produits chimiques agricoles plus efficaces et potentiellement moins nocifs.
Science des matériaux
La structure chimique unique de ce composé en fait un candidat pour la création de matériaux avancés. Par exemple, son incorporation dans des polymères pourrait donner des matériaux présentant une stabilité thermique et une résistance chimique améliorées en raison de la présence du groupe trifluorométhyle .
Science de l'environnement
Les composés contenant des groupes trifluorométhyle sont souvent étudiés pour leur impact environnemental. Ce composé particulier pourrait être étudié pour ses produits de dégradation et leurs effets potentiels sur l'environnement, car des composés similaires se sont avérés produire de l'acide trifluoroacétique, qui fait l'objet d'études environnementales .
Chimie analytique
En chimie analytique, les groupes cyano et iodo de ce composé peuvent être utilisés comme agents de dérivatisation pour améliorer la sensibilité de détection dans diverses techniques analytiques, telles que la chromatographie et la spectrométrie de masse . Cela peut améliorer la quantification des analytes dans des mélanges complexes.
Biochimie
La capacité du composé à participer à des réactions de bioconjugaison le rend utile en biochimie pour le marquage des biomolécules. Cela peut aider à l'étude des processus biologiques et au développement de tests diagnostiques .
Orientations Futures
The development of fluorinated organic chemicals is becoming an increasingly important research topic. Trifluoromethyl-containing reagents and synthetic building blocks play a vital role in organic synthesis . It is expected that many novel applications of such compounds will be discovered in the future .
Propriétés
IUPAC Name |
2-(cyanomethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3O2/c8-7(9,10)5-3(11)4(6(15)16)14(13-5)2-1-12/h2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHPONTTTYUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




